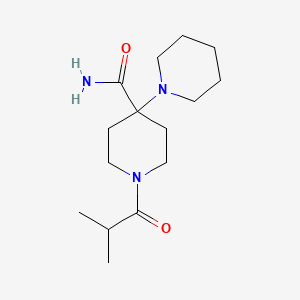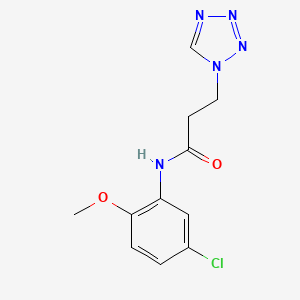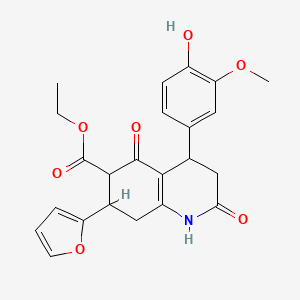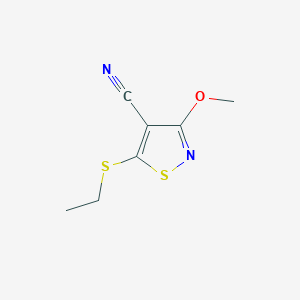![molecular formula C20H19Br2N3O2S B11072316 2-{[3-cyano-4,6-dimethyl-5-(prop-2-en-1-yl)pyridin-2-yl]sulfanyl}-N-(2,6-dibromo-4-methoxyphenyl)acetamide](/img/structure/B11072316.png)
2-{[3-cyano-4,6-dimethyl-5-(prop-2-en-1-yl)pyridin-2-yl]sulfanyl}-N-(2,6-dibromo-4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-ALLYL-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(2,6-DIBROMO-4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a pyridine ring substituted with allyl, cyano, and dimethyl groups, as well as a dibromo-methoxyphenyl group attached via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ALLYL-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(2,6-DIBROMO-4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyridine ring. The key steps include:
Condensation Reaction: The initial step involves the condensation of malononitrile with acetylacetone in the presence of a base to form 3-cyano-4,6-dimethyl-2-pyridone.
Allylation: The pyridone derivative is then allylated using allyl bromide to yield 1-allyl-3-cyano-4,6-dimethyl-2-pyridone.
Halocyclization: The allylated product undergoes halocyclization with iodine or bromine to form the desired pyridine ring structure.
Thioether Formation: The pyridine derivative is then reacted with a thiol to introduce the thioether linkage.
Amidation: Finally, the compound is amidated with 2,6-dibromo-4-methoxyaniline to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(5-ALLYL-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(2,6-DIBROMO-4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
2-[(5-ALLYL-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(2,6-DIBROMO-4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-[(5-ALLYL-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(2,6-DIBROMO-4-METHOXYPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-4,6-dimethyl-2-pyridone: A precursor in the synthesis of the target compound, known for its biological activity.
2,6-Dibromo-4-methoxyaniline: Another precursor, used in the amidation step.
Uniqueness
2-[(5-ALLYL-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(2,6-DIBROMO-4-METHOXYPHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H19Br2N3O2S |
|---|---|
Molecular Weight |
525.3 g/mol |
IUPAC Name |
2-(3-cyano-4,6-dimethyl-5-prop-2-enylpyridin-2-yl)sulfanyl-N-(2,6-dibromo-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H19Br2N3O2S/c1-5-6-14-11(2)15(9-23)20(24-12(14)3)28-10-18(26)25-19-16(21)7-13(27-4)8-17(19)22/h5,7-8H,1,6,10H2,2-4H3,(H,25,26) |
InChI Key |
XHIUULKBHYPPKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1C#N)SCC(=O)NC2=C(C=C(C=C2Br)OC)Br)C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-butoxybenzamide](/img/structure/B11072236.png)
![(5E)-5-[4-(diethylamino)benzylidene]-3-(2-phenylethyl)-2-thioxoimidazolidin-4-one](/img/structure/B11072246.png)

![3,5-dimethyl-7-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl][1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11072264.png)

![(4-methylphenyl)[5-(2-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11072268.png)


![4-(4-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11072283.png)

![(1S,2S,5R)-2-[3-(2-chlorophenyl)-4-(prop-2-en-1-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11072309.png)
![3-methyl-8-nitro-1'-propyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11072320.png)
![methyl (2E)-2-[2-(2,4,6-trichlorophenyl)hydrazinylidene]propanoate](/img/structure/B11072323.png)

